4-n-Boc-amino-3-methoxy-phenylboronic acid
Overview
Description
4-n-Boc-amino-3-methoxy-phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl (Boc) protected amino group, and a methoxy group attached to a phenyl ring. The molecular formula of this compound is C12H18BNO5, and it has a molecular weight of 267.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Boc-amino-3-methoxy-phenylboronic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 4-amino-3-methoxyphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-n-Boc-amino-3-methoxy-phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, usually in the presence of a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).
Major Products Formed
Scientific Research Applications
4-n-Boc-amino-3-methoxy-phenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-n-Boc-amino-3-methoxy-phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and as a probe for biological systems. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
4-n-Boc-amino-3-methoxy-phenylboronic acid can be compared with other similar compounds, such as:
4-(Boc-amino)phenylboronic acid: This compound lacks the methoxy group, which may affect its reactivity and applications.
4-(tert-Butoxycarbonyl)amino]benzeneboronic acid: Similar to 4-(Boc-amino)phenylboronic acid, but with different substituents that can influence its chemical properties.
The presence of the methoxy group in this compound provides unique reactivity and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-6-5-8(13(16)17)7-10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJDEHKEKNFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373523 | |
Record name | {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-95-5 | |
Record name | C-(1,1-Dimethylethyl) N-(4-borono-2-methoxyphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(tert-Butoxycarbonyl)amino]-3-methoxyphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-Boc-amino-3-methoxy-phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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